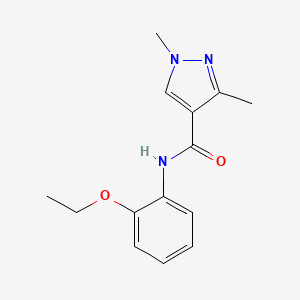
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide group, making it a valuable molecule in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles; reactions conducted in polar or non-polar solvents depending on the desired substitution.
Major Products Formed
科学研究应用
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Z-3N(2-ethoxyphenyl)-2-N’(2-ethoxyphenyl)-imino-thiazolidin-4-one: Another compound with an ethoxyphenyl group, but with distinct chemical properties and applications.
Uniqueness
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its pyrazole ring and carboxamide group make it particularly valuable in medicinal chemistry and organic synthesis .
生物活性
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide functional group. Its molecular formula is C13H16N2O2, and it exhibits unique physicochemical properties that contribute to its biological activity.
This compound interacts with various molecular targets within biological systems. Its mechanism primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are pivotal in inflammation and cancer progression .
- Receptor Modulation : It binds to certain receptors, modulating their activity and leading to downstream biological effects .
1. Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory effects of this compound. For instance, it has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
2. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Cancer (MDA-MB-231) | 15.5 |
| Lung Cancer (A549) | 22.3 |
| Colorectal Cancer | 18.7 |
| Renal Cancer | 20.5 |
These findings highlight its potential as a lead compound in anticancer drug development .
3. Antimicrobial Activity
Emerging data suggest that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential use in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study A : Investigated the effect of the compound on inflammatory markers in a murine model of arthritis. Results showed a significant reduction in swelling and pain scores compared to control groups.
- Study B : Focused on the anticancer efficacy against prostate cancer cells, where the compound induced apoptosis through caspase activation pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the pyrazole ring and substituents significantly affect biological activity. For example, variations in the ethoxy group have been correlated with enhanced enzyme inhibition and receptor binding affinity .
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVMVIILBXZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














